molecular formula C19H21N5O2 B2999689 6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-23-1

6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2999689
CAS No.: 878732-23-1
M. Wt: 351.41
InChI Key: CBYMFJZZSUYQOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. One common method involves the reaction of glyoxal, formaldehyde, and ammonia, which was the first synthesis method for imidazole .


Molecular Structure Analysis

Imidazole is a planar molecule. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is a pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a wide range of chemical reactions. They are often used as a synthon in the development of new drugs .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Luminescence Sensing

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, which are selectively sensitive to benzaldehyde-based derivatives. These properties make them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Cytotoxic Activity

The reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines gave rise to a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. These compounds were found to be potent cytotoxins against various cancer cell lines, highlighting their potential in cancer research (Deady et al., 2003).

Hepatoprotective Activity

A novel one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds from the reaction of cyclic ketene aminal and alkyl or aryl isothiocyanate through tandem addition-cyclization reactions has been developed. Some of these compounds were screened for hepatoprotective activity, with one found to be most effective (Ram et al., 2002).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, research into new synthesis methods, reactions, and applications of imidazole compounds is a promising area for future study.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-10-7-8-14(11(2)9-10)23-12(3)13(4)24-15-16(20-18(23)24)21(5)19(26)22(6)17(15)25/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYMFJZZSUYQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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